2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy-
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Overview
Description
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of multiple azo groups, sulfonic acid groups, and hydroxyl groups, making it a versatile molecule in chemical synthesis and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- typically involves multiple steps, including diazotization and azo coupling reactions. The process begins with the diazotization of 4-aminophenyl compounds, followed by coupling with 2-methoxy-5-methylphenyl derivatives under controlled pH and temperature conditions. The final product is obtained through purification steps such as recrystallization or chromatography .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction parameters such as temperature, pH, and reactant concentrations is crucial for optimizing the synthesis process. Additionally, advanced purification techniques like high-performance liquid chromatography (HPLC) are employed to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Sodium dithionite or zinc dust in acidic medium are typical reducing agents.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonic acid groups under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a dye intermediate and in the synthesis of complex organic molecules.
Biology: Employed in staining techniques for microscopy and as a marker in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and as a catalyst in various chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with various molecular targets and pathways. The azo groups can participate in electron transfer reactions, while the sulfonic acid groups enhance solubility and facilitate interactions with biological molecules. The hydroxyl groups contribute to the compound’s reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2,7-Naphthalenedisulfonic acid, 5-amino-4-hydroxy-3-[[4-[(4-sulfophenyl)azo]-1-naphthalenyl]azo]-, trisodium salt
- 2,7-Naphthalenedisulfonic acid, 4,5-dihydroxy-3,6-bis[2-(4-methyl-2-sulfophenyl)diazenyl]-
- 2,7-Naphthalenedisulfonic acid, 4,4’-[(3,3’-dimethyl[1,1’-biphenyl]-4,4’-diyl)bis(azo)]bis[5-amino-4-hydroxy-], dilithium disodium salt
Uniqueness
The uniqueness of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[[4-[(4-aminophenyl)azo]-2-methoxy-5-methylphenyl]azo]-5-hydroxy- lies in its specific combination of functional groups, which confer distinct chemical reactivity and versatility in various applications. Its multiple azo groups make it particularly valuable in dye synthesis, while the sulfonic acid groups enhance its solubility and interaction with biological systems .
Properties
CAS No. |
70833-48-6 |
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Molecular Formula |
C38H35N11O9S2 |
Molecular Weight |
853.9 g/mol |
IUPAC Name |
4-amino-3,6-bis[[4-[(4-aminophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C38H35N11O9S2/c1-19-13-28(30(57-3)17-26(19)44-42-24-9-5-22(39)6-10-24)46-48-36-32(59(51,52)53)15-21-16-33(60(54,55)56)37(38(50)34(21)35(36)41)49-47-29-14-20(2)27(18-31(29)58-4)45-43-25-11-7-23(40)8-12-25/h5-18,50H,39-41H2,1-4H3,(H,51,52,53)(H,54,55,56) |
InChI Key |
FAXYUKBWYRTQBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC=C(C=C2)N)OC)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=C(C=C(C(=C5)C)N=NC6=CC=C(C=C6)N)OC)N)O |
Origin of Product |
United States |
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